molecular formula C20H15ClN2O3S2 B2740393 (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894669-21-7

(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2740393
CAS No.: 894669-21-7
M. Wt: 430.92
InChI Key: OCLIYBIGCLFSRT-PDGQHHTCSA-N
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Description

The compound "(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione" is a sulfur-containing heterocyclic molecule featuring a fused thieno-thiazine trione core. Key structural attributes include:

  • Z-configuration: The (3Z)-stereochemistry at the methylidene group influences molecular geometry and intermolecular interactions.
  • Substituents: A benzyl group at position 1 and a 4-chlorophenylamino moiety at position 3, which may enhance lipophilicity and target binding .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing scaffolds.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-chloroanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c21-15-6-8-16(9-7-15)22-12-18-19(24)20-17(10-11-27-20)23(28(18,25)26)13-14-4-2-1-3-5-14/h1-12,22H,13H2/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLIYBIGCLFSRT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and 4-chloroaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of the chlorophenyl group with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Research may focus on its efficacy and safety in treating specific diseases or conditions.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Class Core Structure Substituents Configuration Reference
Target Compound Thieno-thiazine trione 1-Benzyl, 3-(4-chlorophenylamino) Z -
Benzo[c]thiophen-1(3H)-imines Benzothiophen-imine Variable alkyl/aryl groups Z/E
Triazole-thiones (e.g., ) 1,2,4-Triazole-5-thione 2-Chlorobenzylidene, 2-chlorophenyl E
Methylofuran () Furan-glutamate conjugate Formyl group, β/α-linked glutamates -

Key Observations :

  • The target compound’s thieno-thiazine core is distinct from benzo[c]thiophen-imines but shares sulfur-rich aromaticity, which may confer similar reactivity in cyclization reactions .

Insights :

  • Triazole-thiones () use sequential alkylation and hydrogen bonding for crystallization, suggesting analogous strategies for stabilizing the target compound’s solid-state structure .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Benzo[c]thiophen-imines Triazole-thiones
Melting Point Not reported 120-150°C 180-200°C
Hydrogen Bonding Likely (N–H···O/S) N–H···S/O N–H···S/O
Solubility Low (chlorophenyl group) Moderate in DMSO Low in water

Analysis :

  • The 4-chlorophenyl group in the target compound likely reduces aqueous solubility, akin to triazole-thiones .
  • Hydrogen bonding patterns (e.g., N–H···O/S) observed in triazole-thiones’ crystal structures () may also stabilize the target compound’s solid-state arrangement .

Methodological Considerations

  • Similarity Coefficients : Tanimoto coefficients () quantify structural resemblance between the target compound and analogues. For example, a high similarity score with benzo[c]thiophen-imines would reflect shared sulfur heterocycles and substituent topology .
  • Crystallography : Single-crystal X-ray studies (as in ) are critical for confirming the Z-configuration and hydrogen-bonding network of the target compound .

Biological Activity

(3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-c][1,2]thiazine core with a benzyl group and a 4-chlorophenylamino substituent. Its molecular formula is C20H15ClN2O3S2C_{20}H_{15}ClN_2O_3S^2 and has a molecular weight of approximately 430.92 g/mol. The presence of the thiazine ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value indicating potent growth inhibition.
  • HepG2 Liver Cancer Cells : Similar cytotoxicity was observed in HepG2 cells, with studies suggesting that these compounds induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

The mechanism by which (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} induces cell death involves several pathways:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in different cancer cell lines.
    Cell LinePhase Arrested
    MCF-7G2/M
    HepG2S
  • Apoptosis Induction : Increased levels of caspase 9 were observed in treated cells, indicating that the compound promotes apoptosis through intrinsic pathways.

Comparative Studies

Comparative studies with other derivatives have shown that modifications to the thiazine ring can enhance biological activity. For example:

CompoundIC50 (µg/mL)Notes
Compound A5.36Enhanced activity with ortho-substituents
Compound B10.10Fluorinated derivatives showed reduced activity

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • In Vivo Studies : In tumor-bearing mice models, derivatives similar to (3Z)-1-benzyl-3-{[(4-chlorophenyl)amino]methylidene} demonstrated selective targeting of tumor cells with minimal effects on normal tissues.

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